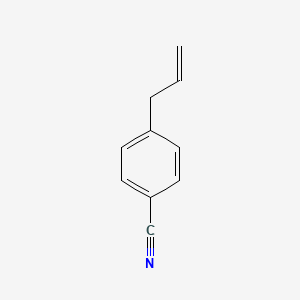

3-(4-Cyanophenyl)-1-propene

Übersicht

Beschreibung

The compound "3-(4-Cyanophenyl)-1-propene" is a molecule that includes a cyanophenyl group attached to a propene chain. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and related chemical properties that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-carbon bonds through reactions such as the Suzuki coupling, as seen in the synthesis of novel copolymers containing 4-cyanophenyl groups attached to thieno[3,2-b]thiophene or dithieno[3,2-b:2',3'-d]thiophene structures . Additionally, the acetylation of hydroxy groups to form esters, as demonstrated in the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, is another relevant synthetic approach . These methods could potentially be adapted for the synthesis of "3-(4-Cyanophenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Cyanophenyl)-1-propene" often features noncentrosymmetric systems, as seen in the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, which crystallizes in a monoclinic system with a smectic-like layer structure . The crystal structure of 1,1-diphenyl-2-aza-1,3-butadienes, including a 3-cyano-4-(4-cyanophenyl) variant, shows discrete diastereomeric molecules with significant twisting and tilting of phenyl rings . These structural insights can be used to infer the potential geometry and conformation of "3-(4-Cyanophenyl)-1-propene".

Chemical Reactions Analysis

The chemical reactivity of compounds with cyanophenyl groups can be diverse. For instance, the cycloaddition reactions of tetra-2-thienylthieno[3,4-c]thiophene with various reagents lead to the formation of benzo[c]thiophene derivatives . Similarly, "3-(4-Cyanophenyl)-1-propene" may undergo addition reactions due to the presence of the double bond in the propene moiety, as well as reactions at the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing cyanophenyl groups can be deduced from studies on similar molecules. For example, the photophysical, electrochemical, and electroluminescent properties of copolymers with cyanophenyl groups have been investigated, revealing insights into their luminescence and electronic properties . The crystal structure analysis of related compounds provides information on their solid-state packing and potential intermolecular interactions, such as hydrogen bonding . These properties are crucial for understanding the behavior of "3-(4-Cyanophenyl)-1-propene" in different environments and applications.

Wissenschaftliche Forschungsanwendungen

Optical Limiting Materials

A study described the synthesis of a new donor–acceptor type conjugated polymer carrying cyanophenylenevinylene and 3,4-didodecyloxy thiophene moieties. This polymer exhibits promising optical limiting properties due to its absorptive nonlinearity, which is valuable for applications in protecting sensitive optical sensors and human eyes from damage by intense light sources (Hegde et al., 2010).

Low k Dielectric Materials

Research on cyanate ester–silica hybrid nanomaterials synthesized using a specific cyanotophenyl-based monomer has shown potential in microelectronics and optoelectronics. These materials exhibit improved hydrophobicity and reduced surface free energy, making them suitable for use in low k dielectric applications (Devaraju et al., 2013).

Polymer Chemistry and Materials Science

A notable application is the use of cyanophenyl-based monomers in the synthesis of polybenzoxazine, demonstrating how renewable sources can enhance the reactivity of molecules towards ring formation, leading to materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Mesogenic and Liquid Crystal Applications

The mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene has been studied for its crystal and molecular structures, indicating potential applications in the development of liquid crystal displays due to its smectic-like layer structure in the crystalline state (Gupta et al., 2002).

Fluorescence and Probe Properties

Research into diarylbutadienes, including cyanophenyl compounds, has explored their absorption and fluorescence properties in various media. These findings are significant for the development of fluorescence probes and the characterization of micelles, contributing to advancements in bioimaging and sensor technologies (Singh & Kanvah, 2000).

Eigenschaften

IUPAC Name |

4-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDJSHVPTSCBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431803 | |

| Record name | 4-allyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanophenyl)-1-propene | |

CAS RN |

51980-05-3 | |

| Record name | 4-allyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

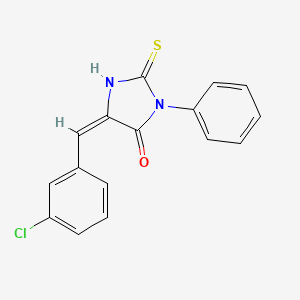

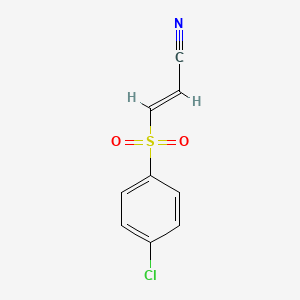

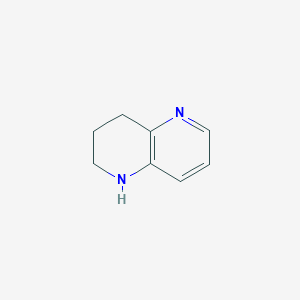

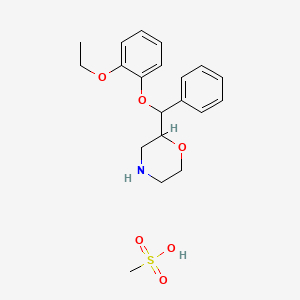

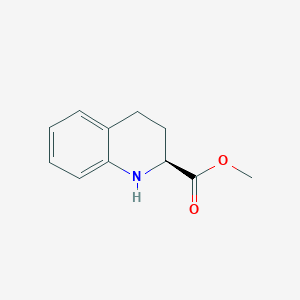

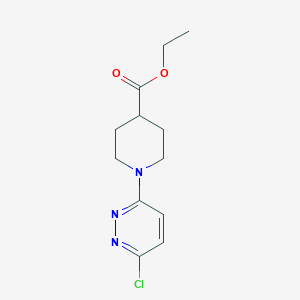

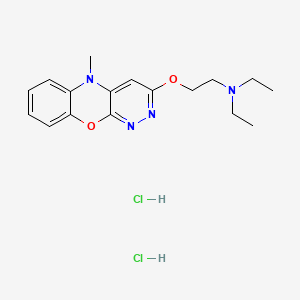

Synthesis routes and methods I

Procedure details

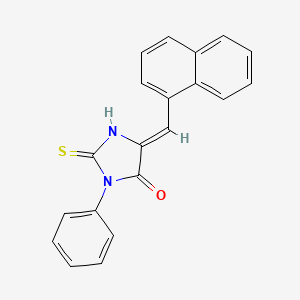

Synthesis routes and methods II

Procedure details

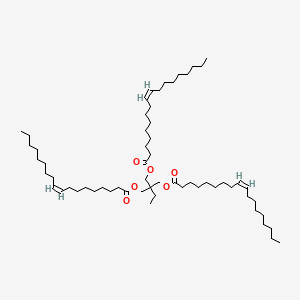

Synthesis routes and methods III

Procedure details

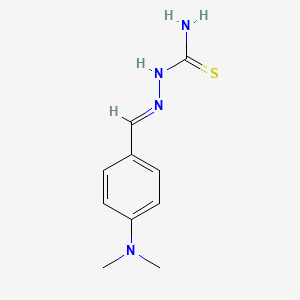

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)